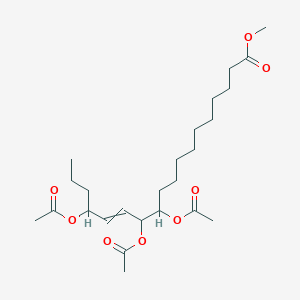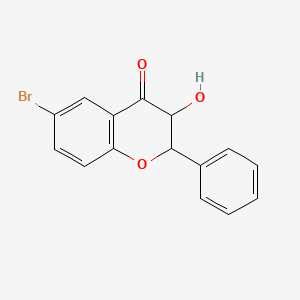
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position of the dihydrobenzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- can be achieved through several synthetic routesAnother approach is the synthesis from 2′-hydroxychalcone dibromide, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-one.
Reduction: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-hydroxy-.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to reduce oxidative damage to DNA.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3rd position can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The bromine atom at the 6th position can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoflavone: Similar structure but lacks the hydroxyl group at the 3rd position.
2′-Hydroxychalcone: Precursor in the synthesis of the target compound.
Flavanone: Parent compound used in the bromination step.
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
644973-52-4 |
|---|---|
Molekularformel |
C15H11BrO3 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
6-bromo-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,14-15,18H |
InChI-Schlüssel |
ZGCAZWQZBQQOIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


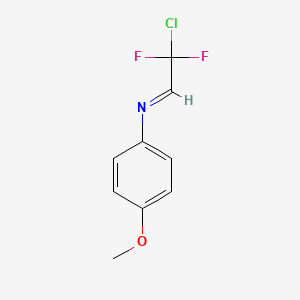
silane](/img/structure/B12580749.png)
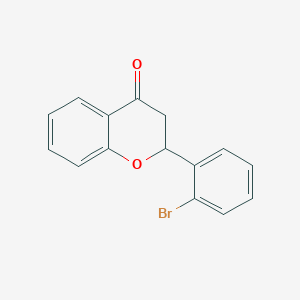

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
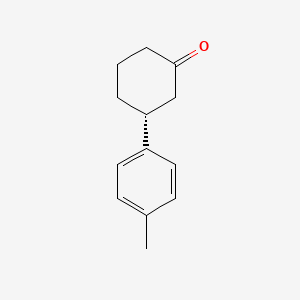
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
